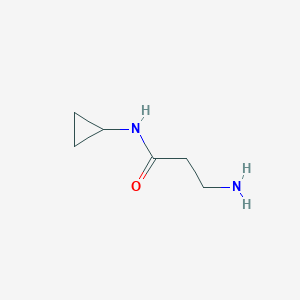

3-Amino-N-cyclopropylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-cyclopropylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-4-3-6(9)8-5-1-2-5/h5H,1-4,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXLQEAPCWDKFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance in Synthetic Organic Chemistry

The significance of 3-Amino-N-cyclopropylpropanamide in synthetic organic chemistry is rooted in the unique structural and electronic properties conferred by its constituent functional groups: a primary amine, an N-substituted amide, and a cyclopropyl (B3062369) ring. The cyclopropyl group, a three-membered carbocycle, is a well-known bioisostere for phenyl rings and other larger groups in medicinal chemistry. Its rigid structure can enforce specific conformations on a molecule, which is crucial for optimizing interactions with biological targets. Furthermore, the inherent ring strain of the cyclopropane (B1198618) ring can influence the reactivity of adjacent functional groups.

The amide bond is a cornerstone of peptide and protein chemistry, and its presence in a small molecule like 3-Amino-N-cyclopropylpropanamide makes it a valuable synthon for the construction of peptidomimetics. These are compounds that mimic the structure and function of peptides but often possess improved metabolic stability and oral bioavailability. The primary amino group provides a key handle for further functionalization, allowing for the facile introduction of diverse substituents through standard N-alkylation or N-acylation reactions. This trifecta of functional groups within a relatively simple scaffold underpins the compound's growing importance in the design and synthesis of new chemical entities.

Prevalence As a Key Building Block in Complex Molecule Synthesis

The utility of 3-Amino-N-cyclopropylpropanamide as a building block stems from its ability to participate in a variety of chemical transformations to construct more complex molecular frameworks. The primary amine can serve as a nucleophile in reactions such as Michael additions, reductive aminations, and amide bond formations. The N-cyclopropyl amide moiety, while generally stable, can be subjected to hydrolysis under forcing conditions or can influence the stereochemical outcome of reactions at adjacent positions.

While specific examples detailing the use of 3-Amino-N-cyclopropylpropanamide in the synthesis of named complex molecules are not extensively documented in publicly available literature, the strategic importance of its structural motifs is evident in the synthesis of related compounds. For instance, cyclopropane-containing β-amino acids are recognized as crucial components in the development of conformationally restricted peptidomimetics. nih.gov Synthetic strategies towards these related structures often involve the conjugate addition of amines to activated cyclopropyl (B3062369) systems or the elaboration of cyclopropanone surrogates. nih.gov It is therefore highly probable that 3-Amino-N-cyclopropylpropanamide serves as a key intermediate in proprietary drug discovery programs, where its unique combination of features can be leveraged to create novel therapeutic agents.

Below is a table of related compounds and their basic properties, illustrating the chemical space around 3-Amino-N-cyclopropylpropanamide.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Amino-N-cyclopropyl-N-methylpropanamide | 1094794-16-7 | C₇H₁₄N₂O | 142.19 |

| 3-Amino-n-propylpropanamide | 271591-60-7 | C₆H₁₄N₂O | 130.19 |

| 3-amino-N-cyclopropyl-2-methylhexanamide | Not Available | C₁₀H₂₀N₂O | 184.28 |

| 3-Amino-3-cyclopropyl-N-methylpropanamide hydrochloride | 2728376-27-8 | Not Available | Not Available |

Investigations into Biological Target Engagement and Mechanisms of Action of 3 Amino N Cyclopropylpropanamide Derived Ligands

Targeting the Bacterial Outer Membrane: The BAM Complex

A critical area of research has been the interaction of 3-Amino-N-cyclopropylpropanamide derivatives with the outer membrane β-barrel assembly machine (BAM) complex in Gram-negative bacteria. This complex is essential for the assembly of outer membrane proteins (OMPs), making it an attractive target for new antibiotics.

In Vitro Binding and Inhibition: A Closer Look at MRL-494

One of the most studied derivatives in this class is MRL-494. nih.govacs.orgnih.govresearchgate.netacs.org This compound was identified through a screening campaign aimed at discovering molecules that target the outer membrane of Gram-negative bacteria. nih.govnih.govresearchgate.netacs.org Mechanistic studies have shown that MRL-494 inhibits the assembly of OMPs by targeting BamA, the essential and surface-exposed protein component of the BAM complex. probechem.compnas.org

In vitro assays have been crucial in elucidating the nature of this interaction. Cellular Thermal Shift Assays (CETSA) demonstrated that MRL-494 stabilizes BamA against heat-induced aggregation, which is a strong indicator of direct or proximal target engagement. pnas.org Interestingly, MRL-494 was found to stabilize both wild-type BamA and a resistant mutant, BamAE470K, suggesting that the resistance mechanism of the mutant is not due to a lack of binding but rather an altered activity that allows it to function despite the presence of the inhibitor. pnas.org

Further in vivo studies on the biogenesis of a model E. coli OMP, EspP, revealed that MRL-494 inhibits both the initial binding of the OMP to the BAM complex and at least one subsequent step in the assembly process. asm.org This suggests a more complex inhibitory mechanism than simple competitive binding, possibly involving allosteric effects that alter the conformational dynamics of BamA. asm.org

Table 1: In Vitro Activity of MRL-494 and its Analogues

| Compound | Target | Assay | Finding |

| MRL-494 | BamA (BAM Complex) | Cellular Thermal Shift Assay (CETSA) | Stabilizes BamA, indicating direct or proximal binding. pnas.org |

| MRL-494 | BAM Complex | In vivo OMP Assembly Assay | Inhibits both binding and post-binding steps of OMP assembly. asm.org |

| MRL-494 Analogues | BAM Complex | Antibacterial Activity Assays | Analogues lacking one or both guanidine (B92328) groups showed significantly reduced or no antibacterial activity, highlighting the importance of these moieties. acs.org |

Triggering Cellular Stress: The Rcs Pathway

Inhibition of the BAM complex by MRL-494 and its analogues leads to the activation of cellular stress response pathways, most notably the Rcs (Regulation of capsular polysaccharide synthesis) pathway. nih.govacs.orgnih.govresearchgate.netacs.org The Rcs pathway is a sensitive indicator of perturbations in the bacterial cell envelope, including impaired OMP biogenesis. acs.orgresearchgate.net

Induction of the Rcs stress response by MRL-494 provides further evidence for its on-target activity against the BAM complex. nih.govacs.orgresearchgate.net This activation is believed to be a consequence of the accumulation of unfolded OMPs in the periplasm, a direct result of BAM complex inhibition. pnas.org Studies have also shown that MRL-494 activates the σE stress response, which is another key pathway that responds to unfolded OMPs. pnas.org

Beyond Bacteria: Modulation of Receptor Systems

While the primary focus has been on antimicrobial activity, related scaffolds of 3-Amino-N-cyclopropylpropanamide have been explored as ligands for mammalian receptor systems, specifically the mu opioid receptor.

Profiling Ligand-Receptor Interactions

Research into 3-amino-3-phenylpropionamide derivatives, which share a structural resemblance to the core 3-aminopropionamide scaffold, has demonstrated their potential as mu opioid receptor ligands. nih.gov These compounds were designed as small molecule mimics of the cyclic octapeptide octreotide (B344500) and have shown high affinity for the mu opioid receptor. nih.gov The binding of ligands to the mu opioid receptor, a G-protein coupled receptor (GPCR), occurs within a binding pocket located near the extracellular side of the seven transmembrane helices. mdpi.comyoutube.comproteopedia.org The interaction with specific amino acid residues within this pocket determines the ligand's affinity and functional activity. nih.gov

Analyzing Signaling Pathways

The mu opioid receptor mediates its effects through various intracellular signaling pathways. mdpi.comresearchgate.netnih.gov Upon agonist binding, the receptor typically activates inhibitory G-proteins (Gαi/o), leading to downstream effects such as the inhibition of adenylyl cyclase and modulation of ion channels. mdpi.comresearchgate.netresearcher.life Furthermore, ligand binding can trigger the recruitment of β-arrestins, which are involved in receptor desensitization, internalization, and the activation of distinct signaling cascades, including the MAPK/ERK pathway. mdpi.comnih.govnih.gov The specific signaling profile can be ligand-dependent, with some agonists showing bias towards either G-protein-mediated or β-arrestin-mediated pathways. youtube.comnih.gov For instance, the agonist DAMGO has been shown to cause receptor internalization and activate nuclear ERK, a process dependent on scaffolding proteins like IQGAP1 and CRKL. nih.govresearcher.lifenih.gov

A Spectrum of Antimicrobial Action

The antimicrobial activity of 3-Amino-N-cyclopropylpropanamide derivatives extends beyond their targeted inhibition of the BAM complex in Gram-negative bacteria.

MRL-494 has demonstrated activity against a range of Gram-negative pathogens, including E. coli, K. pneumoniae, A. baumannii, and P. aeruginosa, often exhibiting synergistic activity with other antibiotics like rifampicin. nih.govnih.govresearchgate.netacs.org This synergy is likely due to MRL-494's ability to permeabilize the outer membrane, allowing other drugs to access their intracellular targets more effectively. acs.orgresearchgate.net

Interestingly, MRL-494 also exhibits activity against Gram-positive bacteria, which lack an outer membrane and the BAM complex. acs.orgpnas.org This suggests a distinct mechanism of action in these organisms. Studies have indicated that in Gram-positive bacteria like Bacillus subtilis, MRL-494 acts by disrupting the cytoplasmic membrane, leading to rapid cell death. pnas.org This dual-action capability underscores the complex and multifaceted antimicrobial properties of this class of compounds.

Furthermore, broader studies on amide derivatives containing a cyclopropane (B1198618) moiety have shown promising antifungal activity against species like Candida albicans. nih.gov The structure-activity relationship studies within these series indicate that the nature of the substituents on the amide and the aromatic ring significantly influences their antimicrobial spectrum and potency. nih.gov

Table 2: Antimicrobial Spectrum of 3-Amino-N-cyclopropylpropanamide Derivatives and Related Compounds

| Compound/Derivative Class | Organism Type | Proposed Mechanism of Action |

| MRL-494 | Gram-negative bacteria | Inhibition of the BAM complex, leading to impaired OMP biogenesis and outer membrane disruption. nih.govprobechem.compnas.org |

| MRL-494 | Gram-positive bacteria | Disruption of the cytoplasmic membrane. pnas.org |

| Amide derivatives with cyclopropane | Fungi (e.g., Candida albicans) | Potential inhibition of targets like CYP51. nih.gov |

Investigation of Anti-Inflammatory and Anticancer Properties of Derivatives

Due to the lack of available research, no content, data tables, or detailed findings can be generated for this section.

Advanced Analytical Methodologies for 3 Amino N Cyclopropylpropanamide and Its Derivatives in Research

Chromatographic Techniques for Stereoisomer Separation and Purity Assessment

Chromatographic techniques are indispensable tools for the separation and purity evaluation of chemical compounds. For chiral molecules such as potential stereoisomers of 3-Amino-N-cyclopropylpropanamide derivatives, specialized chromatographic methods are required to resolve enantiomers and diastereomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. This is achieved by employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For compounds containing amino and amide groups, such as 3-Amino-N-cyclopropylpropanamide, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective. yakhak.orgrcsi.science

The separation mechanism often relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, to achieve chiral recognition. rcsi.science The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is critical for optimizing the separation. yakhak.org In some cases, derivatization of the amino group with a suitable chromophore or fluorophore can enhance detection sensitivity. yakhak.org

Table 1: Illustrative Chiral HPLC Parameters for Separation of Amino-Amide Compounds

| Parameter | Typical Value/Condition |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak series) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient (e.g., 25 °C) |

| Detection | UV (e.g., 220 nm) |

Ultra High-Performance Liquid Chromatography (UHPLC) for Rapid Analysis

Ultra High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), leading to significantly faster analysis times and improved resolution compared to conventional HPLC. nih.govresearchgate.net This high-throughput capability is particularly advantageous in research settings where large numbers of samples need to be analyzed. When coupled with mass spectrometry, UHPLC-MS/MS provides a powerful tool for both qualitative and quantitative analysis of complex mixtures. nih.govresearchgate.net The rapid separation provided by UHPLC allows for the efficient screening of new derivatives and the monitoring of reaction progress.

Spectroscopic Characterization of Novel Derivatives

Spectroscopic techniques are vital for the structural elucidation of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are two of the most powerful methods for this purpose.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of synthesized compounds. For derivatives of 3-Amino-N-cyclopropylpropanamide, characteristic signals for the cyclopropyl (B3062369), propanamide, and any additional structural motifs can be identified.

For instance, the protons of the cyclopropyl ring typically appear as a complex multiplet in the upfield region of the ¹H NMR spectrum. The chemical shifts and coupling constants of the propanamide backbone protons provide information about their chemical environment and connectivity.

Table 2: Representative ¹H NMR and ¹³C NMR Chemical Shifts for N-Cyclopropyl Amide Derivatives mdpi.com

| Functional Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Cyclopropyl-CH | 0.4 - 0.8 | 5 - 15 |

| Cyclopropyl-CH₂ | 0.6 - 1.2 | 10 - 20 |

| Amide-NH | 7.5 - 8.5 | - |

| Carbonyl (C=O) | - | 170 - 175 |

| Aliphatic-CH₂ (next to C=O) | 2.2 - 2.6 | 35 - 45 |

| Aliphatic-CH₂ (next to NH₂) | 2.8 - 3.2 | 40 - 50 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. This is achieved by measuring the mass-to-charge ratio (m/z) of ions to a very high degree of precision. This accurate mass measurement allows for the unambiguous determination of the molecular formula of a novel derivative of 3-Amino-N-cyclopropylpropanamide.

Furthermore, tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, provide valuable structural information. The fragmentation pattern can be used to confirm the connectivity of different parts of the molecule. For example, the fragmentation of a protonated molecule of a 3-Amino-N-cyclopropylpropanamide derivative would likely show characteristic losses of the cyclopropyl group, the amino group, or parts of the propanamide backbone. nih.govnih.gov

Quantitative Method Development for Preclinical Research Samples (e.g., in vitro biological assays)

The development of robust quantitative analytical methods is essential for evaluating the biological activity of new compounds in preclinical research. For in vitro biological assays, it is often necessary to determine the concentration of the test compound in the assay medium. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and wide dynamic range. yale.edunih.govresearchgate.net

A typical quantitative LC-MS/MS method involves the following steps:

Sample Preparation: This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the biological matrix. researchgate.net

Chromatographic Separation: A UHPLC system is typically used to separate the analyte of interest from other components in the sample.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is often used in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the protonated molecule of the analyte) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This highly selective detection method minimizes interference from the sample matrix. yale.edu

Quantification: The concentration of the analyte is determined by comparing its response to that of a known concentration of an internal standard, often a stable isotope-labeled version of the analyte.

Table 3: Key Parameters for a Quantitative LC-MS/MS Method

| Parameter | Description |

| Linearity | The range over which the detector response is proportional to the analyte concentration. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. |

| Accuracy | The closeness of the measured concentration to the true concentration. |

| Precision | The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |

| Matrix Effect | The alteration of the ionization efficiency of the analyte by co-eluting components from the sample matrix. |

The development of such validated quantitative methods is crucial for obtaining reliable data in preclinical studies and for understanding the structure-activity relationships of novel derivatives of 3-Amino-N-cyclopropylpropanamide.

Emerging Research Perspectives and Future Directions

Development of Next-Generation Synthetic Strategies for Complex Derivatives

The functionalization of the 3-Amino-N-cyclopropylpropanamide core is pivotal for generating a diverse library of derivatives with varied physicochemical properties and biological activities. Future synthetic efforts are expected to move beyond traditional methods to embrace more sophisticated and efficient strategies. These next-generation approaches will likely focus on late-stage functionalization, allowing for the rapid diversification of complex molecules from a common intermediate.

Key areas of development may include:

C-H Activation: Direct functionalization of the carbon-hydrogen bonds on the cyclopropyl (B3062369) ring or the propanamide backbone would offer a powerful and atom-economical way to introduce new substituents. This could lead to novel analogs that are inaccessible through conventional synthetic routes.

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time. This technology can enable the safe use of hazardous reagents and the rapid optimization of reaction conditions, accelerating the synthesis of a wide array of derivatives.

Biocatalysis: The use of enzymes to catalyze specific reactions on the 3-Amino-N-cyclopropylpropanamide scaffold could provide a highly selective and environmentally friendly approach to generating chiral derivatives with defined stereochemistry, which is often crucial for biological activity.

| Synthetic Strategy | Potential Advantage | Target Moiety |

| C-H Activation | Atom economy, novel analogs | Cyclopropyl ring, propanamide backbone |

| Flow Chemistry | Enhanced control, safety, speed | Entire scaffold |

| Biocatalysis | High selectivity, stereocontrol | Chiral centers |

Exploration of Underexplored Biological Targets for 3-Amino-N-cyclopropylpropanamide Derivatives

While the primary biological targets of 3-Amino-N-cyclopropylpropanamide derivatives may have been initially focused on specific enzyme families or receptor types, a vast landscape of potential targets remains unexplored. Future research will likely involve screening derivatives against a broader range of biological targets to uncover novel therapeutic applications.

Potential underexplored target classes include:

Epigenetic Modifiers: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and methyltransferases, are increasingly recognized as important drug targets in cancer and other diseases. The structural motifs of 3-Amino-N-cyclopropylpropanamide could serve as a starting point for designing inhibitors of these enzymes.

Protein-Protein Interactions (PPIs): Disrupting pathological protein-protein interactions is a challenging but promising therapeutic strategy. Derivatives of 3-Amino-N-cyclopropylpropanamide could be designed to mimic key binding motifs and act as inhibitors of specific PPIs.

Ion Channels: The cyclopropyl group can impart unique conformational constraints that may be favorable for binding to specific ion channels. Screening against a panel of ion channels could reveal unexpected activities with potential applications in neuroscience or cardiology.

Integration of Artificial Intelligence and Machine Learning in Derivative Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. nih.govnih.gov These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and optimize their structures. nih.govnih.gov For 3-Amino-N-cyclopropylpropanamide, AI and ML can be leveraged in several ways:

De Novo Design: Generative models can design novel derivatives of 3-Amino-N-cyclopropylpropanamide from scratch, exploring a much larger chemical space than is possible with traditional methods. nih.gov These models can be trained to generate molecules with desired properties, such as high binding affinity for a specific target and favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

Predictive Modeling: Machine learning models can be trained to predict the biological activity, toxicity, and pharmacokinetic properties of virtual derivatives. nih.govresearchgate.net This allows for the prioritization of the most promising compounds for synthesis and experimental testing, saving time and resources. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to understand the relationship between the chemical structure of 3-Amino-N-cyclopropylpropanamide derivatives and their biological activity. These models can guide the rational design of more potent and selective compounds. nih.gov

| AI/ML Application | Description | Potential Impact |

| De Novo Design | Generates novel molecular structures with desired properties. nih.gov | Rapidly expands the chemical space of derivatives. |

| Predictive Modeling | Forecasts biological activity and ADME/Tox properties. nih.govresearchgate.net | Prioritizes high-potential candidates for synthesis. nih.gov |

| QSAR | Establishes relationships between structure and activity. nih.gov | Guides rational design of more potent compounds. |

Applications in Chemical Biology and Molecular Probe Development

Beyond direct therapeutic applications, derivatives of 3-Amino-N-cyclopropylpropanamide can be valuable tools for basic research in chemical biology. By attaching fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers, these molecules can be transformed into molecular probes to study biological processes in living systems.

Potential applications include:

Target Identification and Validation: A derivatized probe can be used to "fish" for its binding partners in a cell lysate, helping to identify the specific biological target of a class of compounds.

Cellular Imaging: Fluorescently labeled derivatives can be used to visualize the subcellular localization of their target, providing insights into its biological function. The development of advanced probes, such as those based on BODIPY dyes, can offer high sensitivity and spectral resolution for detailed imaging studies. biorxiv.org

Mechanism of Action Studies: Probes with photoreactive groups can be used to covalently label their target protein, allowing for the precise mapping of the binding site and a deeper understanding of the mechanism of action.

The development of such molecular probes will be instrumental in elucidating the complex biology surrounding the targets of 3-Amino-N-cyclopropylpropanamide derivatives and will undoubtedly pave the way for future therapeutic innovations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-N-cyclopropylpropanamide, and how can reaction yields be optimized?

- Answer: Reductive amination is a common method for synthesizing structurally similar compounds (e.g., N-(3-Aminopropyl)-4-Aminobutanal), using sodium cyanoborohydride or sodium triacetoxyborohydride as reducing agents . Optimize yields by controlling stoichiometry (1:1.2 molar ratio of aldehyde to amine) and maintaining a pH of 6-7.5 in methanol/water solvent. Reaction monitoring via TLC or HPLC is advised to track intermediate formation .

Q. What analytical techniques are critical for characterizing 3-Amino-N-cyclopropylpropanamide?

- Answer: Use NMR (¹H/¹³C) to confirm cyclopropane ring integrity and amide bond formation. Mass spectrometry (ESI-MS) validates molecular weight, while FT-IR identifies key functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for amines). Cross-reference spectral data with databases like NIST Chemistry WebBook for accuracy .

Q. What safety protocols are essential when handling 3-Amino-N-cyclopropylpropanamide in the lab?

- Answer: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/particulates. In case of skin contact, wash immediately with soap/water. Store in airtight containers at 2–8°C, away from oxidizing agents .

Q. How does the compound’s stability vary under different experimental conditions?

- Answer: The compound is stable under standard lab conditions but may degrade in acidic (pH < 4) or alkaline (pH > 9) environments. Avoid prolonged exposure to light, as UV radiation can cleave the cyclopropane ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of 3-Amino-N-cyclopropylpropanamide in substitution reactions?

- Answer: Discrepancies arise from solvent polarity and catalyst choice. For example, polar aprotic solvents (DMF) enhance nucleophilic substitution, while non-polar solvents favor elimination. Validate conditions via controlled experiments with GC-MS analysis to identify side products .

Q. What strategies improve the compound’s efficacy as a building block in enzyme inhibition studies?

- Answer: Modify the cyclopropane moiety to enhance steric hindrance, which improves binding specificity. Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions with target enzymes like proteases. Validate with SPR (surface plasmon resonance) to measure binding kinetics .

Q. How does 3-Amino-N-cyclopropylpropanamide interact with biological membranes, and what experimental models are suitable for studying this?

- Answer: The compound’s amphiphilic nature allows partial membrane penetration. Use fluorescence anisotropy with DPH probes to assess membrane fluidity changes. In vitro models like Caco-2 cell monolayers quantify permeability coefficients .

Q. What computational methods are recommended for predicting the compound’s environmental impact?

- Answer: Apply QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradability and ecotoxicity. EPI Suite software can predict bioaccumulation potential, while experimental validation via OECD 301D ready biodegradability tests is critical .

Methodological Notes

- Data Validation: Cross-check experimental results with PubChem and CAS Common Chemistry entries to address inconsistencies in reported physical properties (e.g., melting points) .

- Contradiction Management: When synthesis yields vary (>20% difference), verify reagent purity via Karl Fischer titration and control humidity (<30% RH) during reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.